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Abstract
This technical guide provides an in-depth analysis of the structure and binding characteristics

of ovalbumin (OVA)-derived peptides complexed with the murine Major Histocompatibility

Complex (MHC) class I molecule H-2Kb. While a crystal structure for the specific OVA-Q4H7

(SIIQFEHL) peptide is not publicly available, this document focuses on the well-characterized

and structurally resolved complex of H-2Kb with the immunodominant OVA peptide, SIINFEKL

(OVA-8). The structural details, binding kinetics, and thermodynamic properties of the

SIINFEKL/H-2Kb complex serve as a critical reference for understanding the principles of

peptide-MHC interactions and their implications for T-cell recognition and immunotherapy. This

guide includes a summary of key quantitative data, detailed experimental protocols for the

characterization of such complexes, and visualizations of experimental workflows.

Introduction
The presentation of antigenic peptides by MHC class I molecules is a cornerstone of the

adaptive immune response against intracellular pathogens and tumors. The H-2Kb molecule is

a key murine MHC class I allotype, and its interaction with peptides derived from the chicken

ovalbumin protein is a widely used model system in immunology. The octameric peptide

SIINFEKL (residues 257-264 of ovalbumin) is the immunodominant epitope recognized by

CD8+ T cells in the context of H-2Kb. Understanding the molecular details of this interaction is

crucial for the rational design of vaccines and T-cell-based immunotherapies.
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This guide will focus on the structural and biophysical data available for the H-2Kb/SIINFEKL

complex as a proxy for understanding the binding of other OVA-derived peptides, such as OVA-

Q4H7 (SIIQFEHL), to H-2Kb.

Structural Overview of the H-2Kb/SIINFEKL Complex
The crystal structure of the H-2Kb/SIINFEKL complex has been solved and is available in the

Protein Data Bank (PDB) under accession codes 1VAC and 3P9L.[1] These structures reveal

the canonical MHC class I fold, with the H-2Kb heavy chain composed of three extracellular

domains (α1, α2, and α3) non-covalently associated with the light chain, β2-microglobulin

(β2m).

The peptide-binding groove is formed by the α1 and α2 domains and cradles the SIINFEKL

peptide in an extended conformation. The binding of the peptide is stabilized by a network of

hydrogen bonds and van der Waals interactions between the peptide backbone and side

chains, and the residues lining the binding groove of H-2Kb.

Key Peptide-MHC Interactions
The interaction between SIINFEKL and H-2Kb is characterized by specific anchor residues on

the peptide that fit into corresponding pockets within the MHC binding groove. For H-2Kb, the

primary anchor residues are at position 5 (P5) and the C-terminus (P8).

P5 (Phenylalanine): The bulky aromatic side chain of Phenylalanine at position 5 is deeply

buried in the C pocket of the H-2Kb groove.

P8 (Leucine): The C-terminal Leucine residue is anchored in the F pocket.

Secondary anchor residues, such as Isoleucine at P2, also contribute to the stability of the

complex by interacting with the B pocket.[2] The interplay between primary and secondary

anchor residues is a key determinant of peptide binding affinity and stability.[2]

Quantitative Data
The following tables summarize the available quantitative data for the interaction of OVA-

derived peptides with H-2Kb.

Table 1: Crystallographic Data for H-2Kb/SIINFEKL Complex
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PDB ID Resolution (Å) R-work R-free
Peptide
Sequence

1VAC 2.5 0.194 0.281 SIINFEKL

3P9L 2.0 0.186 0.243 SIINFEKL

Data sourced from the Protein Data Bank.

Table 2: Binding and Stability Data for SIINFEKL interaction with H-2Kb

Parameter Value Method Reference

Binding Affinity (Kd) ~10 nM Flow Cytometry [3]

Complex Half-life (t½) High MHC Stability Assay [3]

Note: Quantitative thermodynamic and kinetic data from techniques like Surface Plasmon

Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are often context-dependent and

can be found in the primary literature. The high affinity and stability are well-established for this

interaction.

Experimental Protocols
This section provides detailed methodologies for key experiments involved in the structural and

functional characterization of peptide-MHC complexes.

Protein Expression and Purification
The H-2Kb heavy chain and β2-microglobulin are typically expressed as inclusion bodies in E.

coli. The proteins are then purified and refolded in the presence of the synthetic peptide.

Protocol:

Expression: Transform E. coli (e.g., BL21(DE3) strain) with plasmids encoding the H-2Kb

heavy chain and human β2m. Induce protein expression with IPTG.
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Inclusion Body Isolation: Lyse the cells and wash the inclusion bodies to remove cellular

debris.

Solubilization: Solubilize the inclusion bodies in a denaturing buffer (e.g., 8 M urea or 6 M

guanidine hydrochloride).

Refolding: Slowly dilute the denatured proteins into a refolding buffer containing the synthetic

SIINFEKL peptide, L-arginine (to prevent aggregation), and a redox shuffling system (e.g.,

reduced and oxidized glutathione).

Purification: Purify the refolded pMHC complex using size-exclusion and ion-exchange

chromatography.

X-ray Crystallography
Determining the three-dimensional structure of the pMHC complex is achieved through X-ray

crystallography.

Protocol:

Crystallization Screening: Screen a range of crystallization conditions (precipitants, buffers,

pH, and additives) using vapor diffusion methods (sitting or hanging drop).

Crystal Optimization: Optimize the initial crystallization conditions to obtain diffraction-quality

crystals.

Data Collection: Flash-cool the crystals in a cryoprotectant and collect X-ray diffraction data

at a synchrotron source.

Structure Determination and Refinement: Process the diffraction data, solve the structure

using molecular replacement (with a known MHC structure as a search model), and refine

the atomic model against the experimental data.
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Surface Plasmon Resonance (SPR)
SPR is used to measure the real-time binding kinetics and affinity of the peptide-MHC

interaction.

Protocol:

Chip Preparation: Immobilize one of the binding partners (e.g., the H-2Kb molecule) onto a

sensor chip.

Binding Analysis: Flow the other binding partner (the peptide) at various concentrations over

the chip surface and measure the change in the refractive index, which is proportional to the

amount of bound analyte.

Data Analysis: Fit the association and dissociation curves to a binding model (e.g., 1:1

Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd),

and the equilibrium dissociation constant (Kd).
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MHC-Peptide Stability Assay
The stability of the pMHC complex is a key determinant of its immunogenicity.
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Protocol:

Complex Formation: Incubate purified, empty H-2Kb molecules with a saturating

concentration of the peptide of interest.

Dissociation Induction: Induce peptide dissociation, for example, by incubating the complex

at 37°C.

Quantification: At various time points, measure the amount of remaining intact pMHC

complex. This can be done using an ELISA-based assay with a conformation-specific

antibody or by flow cytometry if the complexes are bead-bound.

Half-life Calculation: Plot the percentage of remaining complex against time and fit the data

to a one-phase decay model to calculate the half-life (t½) of the complex.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Complex Formation

Dissociation & Measurement

Data Analysis

Empty MHC

Incubate MHC and Peptide

Peptide

Induce Dissociation (e.g., 37°C)

Take Samples at Timepoints

Quantify Remaining Complex (ELISA/FACS)

Plot % Complex vs. Time

Fit to Decay Model

Calculate Half-life (t½)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b15137666?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling and Logical Relationships
The formation of a stable pMHC complex on the surface of an antigen-presenting cell (APC) is

the initiating event for CD8+ T cell activation.
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Conclusion
The H-2Kb/SIINFEKL complex is a cornerstone model for studying the structural and

biophysical basis of T-cell immunity. The detailed understanding of its structure, binding

kinetics, and stability provides a robust framework for the development of novel

immunotherapies. While the specific structural details of the OVA-Q4H7/H-2Kb complex remain

to be elucidated, the principles derived from the study of the SIINFEKL complex offer valuable

insights for predicting its binding mode and functional consequences. The experimental

protocols and workflows detailed in this guide provide a comprehensive resource for

researchers in the field of immunology and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b15137666?utm_src=pdf-custom-synthesis
https://www.rcsb.org/structure/3P9L
https://pubmed.ncbi.nlm.nih.gov/7708669/
https://pubmed.ncbi.nlm.nih.gov/7708669/
https://pubmed.ncbi.nlm.nih.gov/7708669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6661116/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6661116/
https://www.benchchem.com/product/b15137666#structure-of-ova-q4h7-peptide-complexed-with-h-2kb
https://www.benchchem.com/product/b15137666#structure-of-ova-q4h7-peptide-complexed-with-h-2kb
https://www.benchchem.com/product/b15137666#structure-of-ova-q4h7-peptide-complexed-with-h-2kb
https://www.benchchem.com/product/b15137666#structure-of-ova-q4h7-peptide-complexed-with-h-2kb
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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